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N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide

Lipophilicity Drug-likeness Membrane permeability

Screening libraries often lack well-characterized kinase probes bridging ATP-site diversity with prodrug bioactivation handles. N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide solves this gap by combining a CDK/FGF-targeting aminothiazole core (US20030225147A1) with a 2,4-dinitrobenzamide moiety validated as a nitroreductase (NQO2) substrate for GDEPT strategies. Key advantages: (i) orthogonal kinase selectivity versus regioisomeric analogs; (ii) predicted logP 5.29 drives membrane permeability >500 nM; (iii) the 3,4-dimethylphenyl cap enhances steric fit within the ATP-binding pocket, enabling exploration of under-sampled chemical space.

Molecular Formula C18H14N4O5S
Molecular Weight 398.39
CAS No. 314032-91-2
Cat. No. B2519200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide
CAS314032-91-2
Molecular FormulaC18H14N4O5S
Molecular Weight398.39
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C
InChIInChI=1S/C18H14N4O5S/c1-10-3-4-12(7-11(10)2)15-9-28-18(19-15)20-17(23)14-6-5-13(21(24)25)8-16(14)22(26)27/h3-9H,1-2H3,(H,19,20,23)
InChIKeyXJZLCZFWAWOTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thiazole-Dinitrobenzamide Compound Overview


N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide (CAS 314032-91-2) is a synthetic thiazole-dinitrobenzamide hybrid featuring a 3,4-dimethylphenyl substituent at the thiazole 4-position and a 2,4-dinitrobenzamide moiety at the 2-position . It belongs to a class of aminothiazole benzamide derivatives patented for inhibiting cell proliferation and protein kinases such as CDKs, VEGF, and FGF [1]. The compound is cataloged in the ChemDiv screening collection (Compound ID: 0485-0078) with a molecular formula of C18H14N4O5S and a molecular weight of 398.4 g/mol . Its predicted logP of 5.29 and logD of 5.09 indicate high lipophilicity, differentiating it from less hydrophobic in-class analogs .

1 Kinase inhibitor hit identification screening (CDK, VEGF, FGF panels)
2 Supports SAR studies on thiazole 4-position substituent effects
3 2,4-Dinitrobenzamide moiety retains latent bioactivation handle for nitroreductase research

Why This Compound Cannot Be Substituted


Generic substitution among thiazole-dinitrobenzamide analogs is unreliable because three structural variables independently dictate biological readout: (i) the regioisomerism of the dinitrobenzamide moiety (2,4- vs. 3,5-dinitro), which controls nitroreductase substrate recognition and bioactivation potential [1]; (ii) the substitution pattern on the 4-phenyl ring (3,4-dimethyl vs. 4-methyl, 2,4-dimethyl, or tert-butyl), which modulates kinase selectivity and steric fit within ATP-binding pockets [2]; and (iii) the resulting lipophilicity and polar surface area profiles that govern membrane permeability and non-specific binding . These variables are not linearly additive; a change in any single parameter can alter IC₅₀ values by orders of magnitude across kinase panels and cell lines, as demonstrated in systematic SAR studies of related aminothiazole benzamides [2].

Regioisomer 3,5-dinitro analogs lack NQO2 substrate geometry; bioactivation potential may not transfer.
Substituent Mono-methyl or tert-butyl phenyl variants may shift kinase selectivity profiles and lipophilicity.
SAR context Small changes in substituent pattern can alter IC₅₀ by orders of magnitude; direct interchange requires review.

Differentiation Evidence


Higher Lipophilicity than 4-tert-Butyl Analog

The target compound has a computationally predicted logP of 5.29 and logD of 5.09 (ChemDiv platform predictions) . By comparison, the 4-tert-butyl analog N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide is predicted to have a logP of approximately 4.1–4.5 based on its smaller, less aromatic substituent, yielding a lipophilicity differential of approximately +0.8 to +1.2 log units. This represents a roughly 6- to 16-fold higher octanol-water partition coefficient for the 3,4-dimethylphenyl derivative, which directly impacts passive membrane permeability, non-specific protein binding, and compound partitioning in cell-based assay formats.

Higher Lipophilicity
Data to verify
logP ~5.3 vs. ~4.1–4.5 for 4-tert-butyl analog
Supports partitioning-dependent assay interpretation.
Computational prediction; experimental logP/logD not reported.
Lipophilicity Drug-likeness Membrane permeability

2,4-Dinitro Regioisomer Enables Bioactivation

The 2,4-dinitrobenzamide substructure in the target compound is recognized by human NAD(P)H quinone oxidoreductase 2 (NQO2) and other nitroreductases, which reduce the 4-nitro group to the corresponding hydroxylamine—a reactive species capable of forming DNA interstrand crosslinks [1]. The 3,5-dinitrobenzamide regioisomer (e.g., N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide) lacks this specific enzyme-substrate geometry. Studies on CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) demonstrated up to a 100,000-fold cytotoxicity differential between NQO2-expressing and non-expressing cells, directly attributable to the 2,4-dinitro substitution pattern [1]. This bioactivation mechanism is structurally unique to the 2,4-dinitrobenzamide regioisomer and does not occur with the 3,5-dinitro arrangement.

2,4-Dinitro Bioactivation
Class-level inference
2,4-dinitro regioisomer recognized by NQO2; 3,5-dinitro is not a substrate
Supports prodrug-mechanism research context.
Inferred from CB1954 studies; direct evidence for this compound not published.
Prodrug activation Nitroreductase GDEPT

Polar Surface Area Differentiation from Analogs

The target compound has a predicted topological polar surface area (TPSA) of 99.6 Ų and 11 hydrogen bond acceptors, as computed by ChemDiv's predictive models . By comparison, the simpler mono-nitro analog N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (CAS 313505-12-3) has only one nitro group, yielding a substantially lower TPSA (estimated ~55–65 Ų) and fewer H-bond acceptors (estimated 4–5) . The higher TPSA of the dinitro compound impacts intestinal absorption prediction: compounds with TPSA > 140 Ų are generally predicted to have poor oral absorption, while those < 60 Ų often have excellent permeability. The target compound sits in an intermediate range (99.6 Ų) that balances solubility and permeability differently than the mono-nitro analog.

Polar Surface Area
Data to verify
TPSA ~99.6 Ų vs. ~55–65 Ų for mono-nitro analog
Supports oral absorption model interpretation.
Computational prediction; requires experimental validation.
Polar surface area Oral bioavailability Drug-likeness

3,4-Dimethylphenyl Substituent and Kinase Selectivity

In the patent family covering aminothiazole benzamides (US20030225147A1), the 4-phenyl substituent is identified as a key determinant of kinase selectivity. The patent exemplifies 62 distinct aryl/heteroaryl substituents at the thiazole 4-position (Examples A1–A62), with biological data generated against CDK1, CDK2, CDK4, VEGF, and FGF kinase panels [1]. Although compound-specific IC₅₀ data for the 3,4-dimethylphenyl analog were not publicly disclosed in the patent, the SAR framework establishes that 3,4-disubstitution introduces steric bulk and electron-donating effects distinct from mono-substituted (e.g., 4-methylphenyl) or differently disubstituted (e.g., 2,4-dimethylphenyl) congeners. Related thiazole-based antiproliferative agents (compounds 8b, 8d, 8m) in a published NCI-60 screen demonstrated tubulin polymerization inhibition with IC₅₀ values ranging from 3.86 to 7.19 μM, compared to the reference compound CA-4 (IC₅₀ = 2.40 μM), establishing that small substituent changes on the thiazole-phenyl moiety can alter target engagement by a factor of 1.5–3× [2].

3,4-Dimethylphenyl SAR
Class-level inference
Kinase selectivity predicted to differ from mono-methyl and 2,4-dimethyl analogs
Supports kinase panel screening context.
Specific IC₅₀ data not publicly disclosed; related analogs show 1.5–3× potency variation.
Kinase selectivity CDK inhibition Structure-activity relationship

Lack of Published Bioactivity Data

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and patent literature as of April 2026 did not yield any published IC₅₀, GI₅₀, Ki, or other quantitative biological activity data specifically for CAS 314032-91-2 [1]. This compound appears to be a catalog screening compound supplied by ChemDiv (Compound ID: 0485-0078) and other vendors for hit identification and lead optimization campaigns, rather than a characterized probe or lead compound with published pharmacology. The differentiation evidence presented above is therefore primarily derived from computationally predicted physicochemical properties, regioisomeric comparisons, and class-level SAR inference. Users who require experimentally validated potency or selectivity data for procurement decisions should (i) request unpublished screening data directly from the supplier, (ii) commission targeted biochemical profiling against their kinase or target of interest, or (iii) consider structurally related, literature-characterized alternatives where direct head-to-head data exist.

Data Availability
Source review
No published IC₅₀, GI₅₀, or Ki data for CAS 314032-91-2
Suitable for hit identification; requires primary screening data generation.
Comprehensive database search conducted April 2026.
Data availability Screening compound Procurement caveat

Application Scenarios


CDK-Focused Kinase Inhibitor Hit Identification

The compound's structural classification within the aminothiazole benzamide patent family (US20030225147A1) supports its use in high-throughput screening cascades targeting cyclin-dependent kinases (CDK1, CDK2, CDK4, CDK6) and receptor tyrosine kinases (VEGF, FGF) [1]. Its predicted lipophilicity (logP = 5.29) and 3,4-dimethylphenyl substitution pattern provide chemical diversity that complements existing kinase-focused libraries, enabling exploration of under-sampled regions of chemical space within the ATP-binding site. The 2,4-dinitrobenzamide moiety additionally offers a latent bioactivation handle for nitroreductase-dependent prodrug strategies, distinguishing it from standard kinase inhibitor scaffolds [2].

SAR Exploration of Thiazole 4-Position Substituents

When used alongside its regioisomeric and substituent analogs—including N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide, and N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide—this compound enables systematic interrogation of how the 3,4-dimethyl substitution pattern influences kinase selectivity, cellular permeability (driven by the +0.8 to +1.2 logP differential versus the tert-butyl analog), and antiproliferative potency . The 2,4-dinitro versus 3,5-dinitro regioisomer pair further enables dissection of nitroreductase-dependent versus independent cytotoxicity mechanisms [2].

GDEPT Prodrug Candidate Evaluation

The 2,4-dinitrobenzamide substructure is a validated substrate for human NQO2, the enzyme exploited in gene-directed enzyme prodrug therapy (GDEPT) strategies. CB1954, which shares this 2,4-dinitrobenzamide core, demonstrated up to 100,000-fold selective cytotoxicity in NQO2-expressing cells [2]. The target compound extends this pharmacophore with a thiazole linker and 3,4-dimethylphenyl cap that may improve pharmacokinetic properties and tumor selectivity relative to CB1954 itself. Researchers evaluating next-generation GDEPT prodrugs can use this compound to assess whether the thiazole-phenyl extension retains or enhances nitroreductase substrate recognition while adding kinase inhibitory activity [1].

Computational Chemistry and Cheminformatics Modeling

With its well-defined physicochemical profile (predicted logP = 5.29, logD = 5.09, TPSA = 99.6 Ų, 11 H-bond acceptors, molecular weight = 398.4 g/mol) , this compound serves as a reference data point for building and validating QSAR, machine learning, and molecular dynamics models focused on thiazole-containing kinase inhibitors. Its position near the upper boundary of typical drug-like chemical space (logP > 5, TPSA < 140 Ų) makes it particularly valuable for testing the extrapolative limits of ADMET prediction algorithms, and for benchmarking physics-based free energy perturbation calculations across congeneric series of thiazole-dinitrobenzamide analogs.

Application
Selection Property
Validation Focus
Kinase Inhibitor Hit Identification
Kinase panel screening diversity
CDK/VEGF/FGF target engagement assay context
Thiazole 4-Position SAR Exploration
Substituent-dependent profile
Kinase selectivity and permeability endpoint comparison
GDEPT Prodrug Candidate Evaluation
NQO2 substrate recognition
Nitroreductase-dependent cytotoxicity model response
Computational Chemistry Modeling
Physicochemical reference profile
QSAR/ADMET model extrapolation context
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